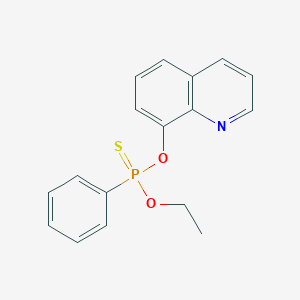
4-Butylphenol
Overview
Description
4-Butylphenol, also known as p-butylphenol, is an organic compound with the chemical formula C10H14O. It is a type of phenol where a butyl group is attached to the para position of the phenolic ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.
Mechanism of Action
Target of Action
4-Butylphenol, also known as 4-n-Butylphenol, is a compound that has been found to interact with various targets. For instance, it has been shown to interact with protein targets such as autophagy-related protein 8, cytochrome c oxidase subunit 1, calmodulin, and b ZIP transcription factor 1 . These proteins play crucial roles in various biological processes, including autophagy, energy production, calcium signaling, and gene expression, respectively.
Mode of Action
It has been suggested that it may interact with its targets through molecular docking . This involves the compound binding to its target proteins, potentially altering their function and leading to changes in the biological processes they are involved in.
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, it has been found to be transformed by Gram-positive bacteria of the genera Mycobacterium and Nocardia, leading to modifications on the alkyl chain and the hydroxyl group . This suggests that this compound may be involved in microbial metabolism, potentially affecting the biochemical pathways associated with these bacteria.
Result of Action
It has been suggested that it may induce oxidative stress, leading to lipid peroxidation and membrane damage . This could result in cellular damage and potentially contribute to various health effects.
Biochemical Analysis
Biochemical Properties
4-Butylphenol plays a significant role in biochemical reactions. It is monofunctional and used to control molecular weight by limiting chain growth . It has an OH group and so it may be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .
Cellular Effects
This compound has been shown to induce developmental toxicity in zebrafish, such as reduced embryo hatchability and abnormality morphological . It also induced changes in the expression of genes related to cardiac development and melanin synthesis, resulting in cardiotoxicity and hypopigmentation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It causes oxidative stress, and initiates apoptosis through the p53-bcl-2/bax-capase3 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown time-dependent effects on oxidative damage and developmental toxicity in zebrafish embryos . It also has been found to have a thermal stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Exposure at 3, 6, and 12 μM induced developmental toxicity in zebrafish .
Transport and Distribution
It is known that it can be prepared by acid-catalyzed alkylation of phenol with isobutene .
Subcellular Localization
It is known to dissolve in basic water, suggesting it may be found in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylphenol can be synthesized through the alkylation of phenol with butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and butyl alcohol with a catalyst such as sulfuric acid or phosphoric acid to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, this compound is produced by the acid-catalyzed alkylation of phenol with butyl alcohol. The process involves the use of large-scale reactors where phenol and butyl alcohol are mixed with an acid catalyst and heated to the required temperature to achieve the desired product yield .
Chemical Reactions Analysis
Types of Reactions: 4-Butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylquinone.
Reduction: It can be reduced to form butylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Oxidation: Butylquinone
Reduction: Butylcyclohexanol
Substitution: Nitrobutylphenol, Sulfobutylphenol
Scientific Research Applications
4-Butylphenol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including resins and polymers.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying phenolic compound interactions.
Industry: It is used in the production of epoxy resins, polycarbonate resins, and as a plasticizer.
Comparison with Similar Compounds
4-Butylphenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound has a tert-butyl group instead of a butyl group, which affects its chemical properties and applications.
2,4-Di-tert-Butylphenol: This compound has two tert-butyl groups attached to the phenolic ring, making it more sterically hindered and affecting its reactivity.
2,6-Di-tert-Butylphenol: Similar to 2,4-Di-tert-Butylphenol, but with the tert-butyl groups in different positions, affecting its chemical behavior.
This compound is unique due to its specific butyl group positioning, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
4-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047425 | |
| Record name | 4-Butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-22-8 | |
| Record name | 4-Butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22985E4F3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


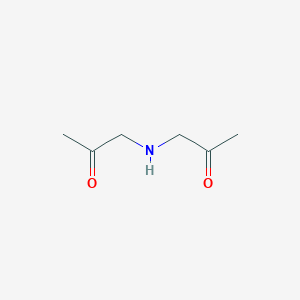
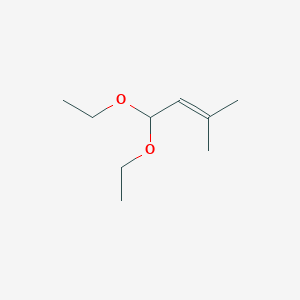

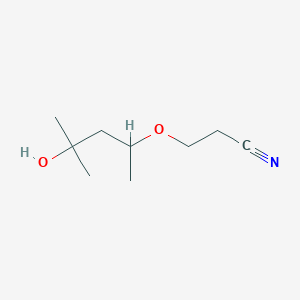
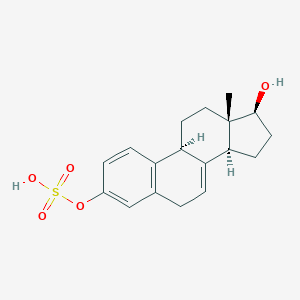

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)




